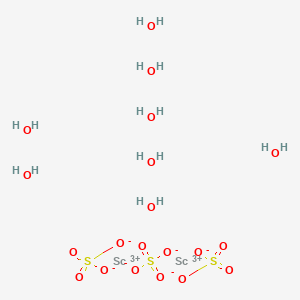![molecular formula C8H5Cl2NO2 B1587851 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene CAS No. 22482-43-5](/img/structure/B1587851.png)
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene
Overview
Description
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is a chemical compound . It is similar to 2,6-Dichloroiodobenzene, also known as 1,3-dichloro-2-iodobenzene, which is a halo-substituted benzene .
Synthesis Analysis
The synthesis of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene can be achieved from Nitromethane and 2,6-Dichlorobenzaldehyde . The detailed mechanism involves the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is C6H3Cl2NO2 . The structure of benzene is a hexagonal, planar ring of carbons with alternating single and double bonds .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene is 192.000 .Scientific Research Applications
1,3-Dichlorobenzene is a type of dichlorobenzene, which also includes 1,2-dichlorobenzene and 1,4-dichlorobenzene . These compounds are used in a variety of applications, but without more specific information, it’s difficult to provide the detailed analysis you’re asking for.
-
Production of Herbicides and Insecticides
-
Medicines and Dyes
-
Deodorant Blocks
-
Odor Control in Animal-Holding Facilities
-
Insecticide on Fruit
-
Control Mold and Mildew Growth
-
Production of Other Chemicals
-
Solvent
- 1,3-Dichlorobenzene can be used as a solvent .
- It has been used to study the effect of solvent vapor pressure on the vertical nanowire of C60 molecules .
- It can also be used in Fourier transform infrared spectroscopy-attenuated total reflectance (FTIR-ATR) sensor to detect it in environmental samples .
-
Precursor to 1,2-dichloro-4-nitrobenzene
-
Fullerenes
-
High-Boiling Solvent
-
Environmental Testing
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNHQIKJDIOBEC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259978 | |
| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene | |
CAS RN |
52287-52-2, 22482-43-5 | |
| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-(2-nitroethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022482435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22482-43-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dichloro-2-[(1E)-2-nitroethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)
